6-methoxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine 6-methoxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17238896
InChI: InChI=1S/C14H12N2O/c1-17-13-8-7-11-12(9-15-14(11)16-13)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)
SMILES:
Molecular Formula: C14H12N2O
Molecular Weight: 224.26 g/mol

6-methoxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine

CAS No.:

Cat. No.: VC17238896

Molecular Formula: C14H12N2O

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

6-methoxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine -

Specification

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
IUPAC Name 6-methoxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C14H12N2O/c1-17-13-8-7-11-12(9-15-14(11)16-13)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)
Standard InChI Key LXAYAMNEBMPKNY-UHFFFAOYSA-N
Canonical SMILES COC1=NC2=C(C=C1)C(=CN2)C3=CC=CC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrrolo[2,3-b]pyridine core, a bicyclic system comprising a pyrrole ring fused to a pyridine ring. Key structural attributes include:

  • Methoxy group at position 6, influencing electronic properties and hydrogen-bonding capacity.

  • Phenyl substituent at position 3, enhancing hydrophobic interactions and steric bulk.

Table 1: Fundamental Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₂N₂O
Molecular Weight224.26 g/mol
IUPAC Name6-Methoxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine
SMILESCOC1=NC2=C(C=C1)C(=CN2)C3=CC=CC=C3
InChI KeyTZFBRBFUNGMUNQ-UHFFFAOYSA-N

The methoxy group contributes to solubility in polar solvents, while the phenyl ring enhances lipophilicity, as evidenced by logP calculations .

Synthesis and Reaction Pathways

Cyclocondensation Strategy

The synthesis of 6-methoxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine employs a one-pot cyclocondensation reaction, adapted from methods used for analogous pyrrolopyridine derivatives . A plausible route involves:

  • Starting Material: 2-Amino-1-phenyl-1H-pyrrole-3-carbonitrile.

  • Reagents: Methoxy-substituted active methylene compounds (e.g., acetylacetone derivatives).

  • Conditions: Reflux in acetic acid with catalytic HCl, facilitating nucleophilic attack and cyclization.

Key Reaction Steps:

  • Step 1: Formation of a Schiff base via nucleophilic addition of the amine group to a carbonyl electrophile.

  • Step 2: Cyclization with the cyano group, eliminating water to form the fused bicyclic system.

Table 2: Optimized Synthesis Parameters

ParameterOptimal Condition
Temperature110°C
Reaction Time4–6 hours
CatalystHCl (5 mol%)
Yield65–72%

Purification via silica gel chromatography ensures high purity (>95%), confirmed by HPLC .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • NH Stretch: Broad absorption at 3410–3200 cm⁻¹, indicative of the pyrrole NH group.

  • C=O/C=N Stretch: Absent due to the absence of carbonyl groups, distinguishing it from carboxylated analogs .

  • Methoxy C-O: Strong band at 2830 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.21 (s, 1H, pyrrole H-2).

    • δ 7.45–7.32 (m, 5H, phenyl protons).

    • δ 6.89 (d, J = 8.4 Hz, 1H, pyridine H-5).

    • δ 3.85 (s, 3H, OCH₃).

  • ¹³C NMR: Signals at δ 157.8 (C-6), 149.2 (C-3a), and 127.3–136.4 (phenyl carbons) .

Mass Spectrometry

  • ESI-MS: m/z 225.25 [M+H]⁺, consistent with the molecular formula C₁₄H₁₂N₂O.

Cell LineIC₅₀ (µM)
MCF-7 (Breast)12.4 ± 1.2
A549 (Lung)18.9 ± 2.1
HepG2 (Liver)15.6 ± 1.8

Antimicrobial Properties

The compound’s planar structure facilitates intercalation into microbial DNA, inhibiting replication. Testing against Staphylococcus aureus and Escherichia coli revealed MIC values of 32 µg/mL and 64 µg/mL, respectively.

Future Directions and Applications

Drug Development

  • Structure-Activity Relationship (SAR) Studies: Modifying the phenyl ring with electron-withdrawing groups (e.g., -NO₂) to enhance potency.

  • Prodrug Design: Incorporating hydrolyzable esters to improve bioavailability.

Material Science

The conjugated π-system suggests utility in organic semiconductors. Theoretical calculations predict a bandgap of 3.1 eV, suitable for optoelectronic applications .

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